molecular formula C9H12N2O B15071770 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B15071770
M. Wt: 164.20 g/mol
InChI Key: WNHXATJDLRWDAM-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The specific reagents and conditions would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce different substituents onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: For their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: As potential drug candidates or pharmacophores in medicinal chemistry.

    Industry: In the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the type of activity exhibited by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinoline
  • 2-Methyl-5,6,7,8-tetrahydroisoquinoline
  • 2-Methyl-5,6,7,8-tetrahydroquinazoline

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is unique due to its specific ring structure and the presence of a methyl group at the 2-position. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H12N2O/c1-11-5-3-7-6-10-4-2-8(7)9(11)12/h3,5,10H,2,4,6H2,1H3

InChI Key

WNHXATJDLRWDAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)CCNC2

Origin of Product

United States

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